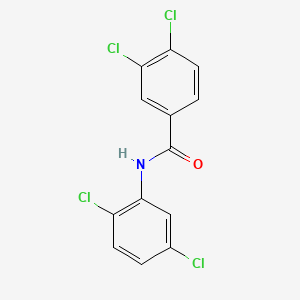

3,4-dichloro-N-(2,5-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO/c14-8-2-4-10(16)12(6-8)18-13(19)7-1-3-9(15)11(17)5-7/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFBYEPCUGZDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223969 | |

| Record name | Benzanilide, 2',3,4,5'-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73688-84-3 | |

| Record name | Benzanilide, 2',3,4,5'-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073688843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzanilide, 2',3,4,5'-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,5'-Tetrachlorobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD3YQY7SU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichloro N 2,5 Dichlorophenyl Benzamide

Advanced Synthetic Routes for 3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide

The traditional synthesis of benzamides often involves the coupling of a carboxylic acid derivative, typically an acyl chloride, with an amine. For this compound, this would conventionally involve the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dichloroaniline. While effective, research has focused on developing more advanced routes that offer improvements in terms of catalytic efficiency, substrate scope, and environmental impact.

The field of amide bond formation is continually evolving, with a strong emphasis on developing novel catalytic systems that avoid the use of stoichiometric activating agents. acs.org These modern catalysts aim to provide higher yields, better selectivity, and milder reaction conditions.

Recent advancements include the use of dual photoredox/Ni catalytic systems, which enable the coupling of starting materials under gentle conditions. nih.gov Photocatalysis, in general, has emerged as a powerful tool, utilizing visible light to drive chemical transformations. Catalysts such as methylene (B1212753) blue and Eosin Y have been employed in photocatalytic C-H amination and other related reactions to form amide bonds. nih.gov Semiconductor-type photocatalysts, like BiOBr nanosheets, also represent a promising avenue in this area. nih.gov

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reusability. acs.org For instance, sulfonic acid-based catalysts supported on materials like multi-walled carbon nanotubes (MWCNT-CSP) have been investigated for amide synthesis via the Ritter reaction. acs.org Another innovative approach involves the use of ionic liquids, either as catalysts themselves or as supports for metal catalysts. An ionic liquid-supported rhodium (Rh(0)) nanocatalyst has been developed for the synthesis of benzamidine (B55565) derivatives, showcasing high activity and recoverability. researchgate.net Similarly, a solid acid catalyst comprising a Lewis acidic ionic liquid immobilized on diatomite earth has been used for the direct condensation of benzoic acids and amines, demonstrating high efficiency under ultrasonic irradiation. acs.org

Optimizing reaction conditions is a critical step in maximizing the efficiency of any synthetic protocol. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. researchgate.net

The synthesis of dichlorobenzamide derivatives has been successfully achieved by reacting 3,5-dichlorobenzoyl chloride with various arylamines in N,N'-dimethylformamide (DMF) at a controlled temperature of 60 °C, resulting in good yields. chemrxiv.org The choice of solvent can significantly impact both the reaction rate and selectivity. For example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent than more traditional choices like dichloromethane (B109758) or benzene (B151609). researchgate.net

Reaction time is another crucial factor. In one study, extending the heating period for a benzamide (B126) synthesis from 30 minutes to 3.5 hours increased the final yield from 51% to 65%. arborpharmchem.com Conversely, in other systems, reaction times can be significantly reduced without compromising the outcome. For instance, an oxidative coupling reaction time was optimized from 20 hours down to 4 hours by changing the solvent and maintaining reflux conditions, which also helped to reduce the formation of undesired byproducts. researchgate.net The concentration of reagents, including oxidants or catalysts, must also be fine-tuned to achieve the best balance between the consumption of starting materials and the selective formation of the desired product. researchgate.net

Table 1: Effect of Reaction Condition Optimization on Benzamide Synthesis Outcomes This table is generated based on findings from multiple synthesis studies to illustrate general principles.

| Parameter | Standard Condition | Optimized Condition | Outcome | Source |

|---|---|---|---|---|

| Reaction Time | 30 minutes | 3.5 hours | Yield increased from 51% to 65% | arborpharmchem.com |

| Reaction Time | 20 hours (in benzene/acetone) | 4 hours (in acetonitrile) | Time reduced without significant loss of conversion; selectivity improved | researchgate.net |

| Solvent | Dichloromethane / Benzene | Acetonitrile | Improved balance of conversion and selectivity; greener process | researchgate.net |

| Temperature | Room Temperature | 60 °C | Good yields achieved for dichlorobenzamide derivatives | chemrxiv.org |

| Catalyst | Stoichiometric Activator | Catalytic (e.g., ZrCl₄) | Milder conditions, conservation of enantiopurity, potential for reuse | researchgate.net |

Design and Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) of a parent compound. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for biological activity and optimize properties like potency and selectivity. nih.govnih.gov

A common strategy for creating derivatives of a benzamide compound is to maintain the core benzamide scaffold while introducing a variety of substituents on the aromatic rings. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized by first preparing the common intermediate, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride. google.com This reactive intermediate was then coupled with a library of different anilines, amines, and heterocyclic amines to generate a diverse set of final compounds. google.com

The biological activity of these new derivatives is then evaluated. In the aforementioned study, the compounds were tested for in vitro antidiabetic activity, which revealed that specific substituents, such as a 2-CH₃-5-NO₂ phenyl group on the amide nitrogen, led to the most potent inhibition of the target enzymes. google.com Such studies help to build a clear SAR profile, indicating that both electron-donating and electron-withdrawing groups on the N-phenyl ring can significantly influence inhibitory activity. nih.govgoogle.com Molecular docking simulations are often used in conjunction with synthesis to rationalize these findings, providing insight into how the synthesized compounds interact with the active site of their biological targets. nih.govgoogle.com

Table 2: Example of Structural Modification Strategy for N-Aryl Benzamides This table illustrates a common strategy for generating a library of derivatives from a common intermediate.

| Common Intermediate | Variable Reagent | General Product Structure | Purpose of Modification |

|---|---|---|---|

| (Substituted Benzoyl Chloride) | A library of diverse primary amines (R-NH₂) | (N-Substituted Benzamide) | To explore the Structure-Activity Relationship (SAR) by varying the 'R' group and assess the impact on biological potency and selectivity. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as different stereoisomers of a chiral compound can have vastly different biological activities, metabolic profiles, and toxicities. patsnap.comnih.gov While this compound is itself an achiral molecule, the synthesis of its derivatives can introduce chirality, necessitating careful stereochemical control.

Chirality in benzamide derivatives can arise from two main sources:

Point Chirality : This occurs when an atom, typically carbon, is bonded to four different groups. This can be introduced by using a chiral carboxylic acid or a chiral amine as a starting material. google.com In such cases, it is crucial that the reaction conditions for amide bond formation are mild enough to prevent racemization of the pre-existing chiral centers. researchgate.net The United States Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs, requiring that the absolute stereochemistry of chiral centers be known and validated early in the development process. omicsonline.orgwashington.edu

Axial Chirality (Atropisomerism) : In N-aryl benzamides, restricted rotation around the single bond connecting the amide nitrogen and the aryl ring (the C-N bond) can give rise to stable, non-interconverting stereoisomers called atropisomers. researchgate.net This is particularly relevant when bulky substituents are present on the rings, which hinder free rotation. acs.orgnih.gov The synthesis of such compounds in an enantiomerically pure form requires specialized atroposelective methods. Techniques such as N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation and rhodium-catalyzed asymmetric N-H insertion reactions have been developed to construct C-N axially chiral compounds with excellent enantioselectivity. chemrxiv.orgpku.edu.cn

The decision to pursue a single stereoisomer is based on data from clinical trials and experience, as the two enantiomers of a chiral drug should be considered two distinct chemical entities with potentially different pharmacokinetic and pharmacodynamic properties. nih.gov

Green Chemistry Approaches in Benzamide Synthesis Research

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The focus is on developing methods that are more sustainable, use less hazardous materials, and are more energy-efficient. acs.org

A key aspect of green chemistry in benzamide synthesis is the development of reusable, environmentally benign catalysts. acs.org Solid heterogeneous catalysts, such as sulfated tungstate (B81510) or zirconium tetrachloride immobilized on diatomite earth, offer significant advantages because they can be easily filtered out of the reaction mixture and reused multiple times, reducing waste. acs.org The use of such catalysts avoids the poor atom economy associated with traditional stoichiometric reagents. acs.org

Molecular Mechanisms of Action of 3,4 Dichloro N 2,5 Dichlorophenyl Benzamide

Identification and Characterization of Molecular Targets

The initial step in understanding the bioactivity of 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide involves the identification and characterization of its primary molecular targets within the cell. While direct studies on this specific compound are limited, research on the broader class of N-phenylbenzamides and other dichlorinated aromatic compounds provides valuable insights into its potential cellular binding sites and mechanisms of action.

Mitochondria, the powerhouses of the cell, are a potential target for the activity of this compound. The structural characteristics of this compound, particularly the presence of multiple chlorine atoms on the phenyl rings, suggest that it may interfere with the processes of cellular respiration and energy production.

Research into a series of N-phenylbenzamides has identified them as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane. nih.govnih.gov The opening of this pore can lead to mitochondrial swelling, depolarization of the membrane potential, and ultimately, cell death. nih.govnih.gov One study on a structurally related compound, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, demonstrated significant inhibitory activity in a mitochondrial swelling assay, with an EC50 of 280 nM. nih.govnih.gov This suggests that N-phenylbenzamides can modulate mitochondrial function, a mechanism that may be shared by this compound. The inhibition of the PTP by these compounds confers a high calcium retention capacity to the mitochondria, preventing the release of pro-apoptotic factors. nih.govnih.gov

| Compound | Assay | EC50 | Reference |

| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Mitochondrial Swelling | 280 nM | nih.govnih.gov |

This interactive data table presents the half-maximal effective concentration (EC50) of a related N-phenylbenzamide in a mitochondrial swelling assay.

Benzamide (B126) derivatives have been investigated for their potential as antifungal agents. uobabylon.edu.iq The fungal cell wall and cell membrane are critical structures for fungal viability and pathogenesis, making them attractive targets for antifungal compounds. While direct studies on the effect of this compound on fungal structures are not available, the mechanisms of action of other antifungal benzamides and dichlorinated compounds provide a framework for understanding its potential in this area.

The fungicidal activity of some dichlorophenyl derivatives has been attributed to the inhibition of 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Other antifungal agents that target the cell membrane act by forming complexes with ergosterol, leading to increased permeability and leakage of cellular contents. nih.gov It is plausible that this compound could exert antifungal effects through similar mechanisms, either by inhibiting ergosterol synthesis or by directly interacting with the fungal cell membrane.

Furthermore, some antifungal compounds disrupt the fungal cell wall by inhibiting the synthesis of its key components, such as β-(1,3)-glucan and chitin. researchgate.net Given the broad-spectrum bioactivity of benzamide derivatives, investigating the impact of this compound on fungal cell wall and membrane integrity is a logical step in characterizing its molecular targets.

The synthesis of nucleic acids (DNA and RNA) and the expression of proteins are fundamental cellular processes that can be targeted by bioactive compounds. While direct evidence for the interaction of this compound with these processes is lacking, studies on related dichlorinated aromatic compounds suggest potential mechanisms of action.

For instance, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a dichlorinated benzimidazole (B57391) derivative, has been shown to be a potent inhibitor of RNA synthesis in mammalian cells. This inhibition is rapid, reversible, and selective for the synthesis of nuclear heterogeneous RNA. This suggests that certain dichlorinated aromatic structures can interfere with the transcriptional machinery. It is conceivable that this compound could exhibit similar properties, potentially by interacting with enzymes involved in transcription, such as RNA polymerase. uobabylon.edu.iq

In the context of protein expression, the modulation of this process in fungi can be a key antifungal mechanism. Heterologous protein expression systems in filamentous fungi are used to study the effects of various compounds. amsterdamumc.nl While no specific studies have been conducted with this compound, its potential to interfere with nucleic acid synthesis would consequently impact protein expression.

Biochemical Pathway Perturbations Induced by this compound

Beyond the direct interaction with molecular targets, the biological activity of this compound can also be understood by examining the broader perturbations it induces in cellular biochemical pathways.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. fiveable.me Such analyses can reveal how a compound alters the flow of metabolites through various pathways. Although no specific metabolic flux analysis has been reported for cells treated with this compound, its potential effects on mitochondrial respiration suggest that it could significantly alter central carbon metabolism.

Given the potential for this compound to act as a mitochondrial uncoupler, it would be expected to increase the rate of oxygen consumption while decreasing the efficiency of ATP synthesis. biorxiv.org This would lead to a compensatory increase in glycolysis to meet the cell's energy demands, a phenomenon that could be quantified through metabolic flux analysis. Furthermore, metabolomic profiling of cells treated with related compounds could provide a snapshot of the metabolic changes induced, identifying key pathways that are perturbed. nih.gov

To fully characterize the interaction of this compound with its molecular targets, detailed enzyme kinetics and inhibition studies are necessary. These studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's affinity for the enzyme (Ki). khanacademy.org

Cellular Responses to this compound Exposure

The cellular responses to this compound, a halogenated benzanilide (B160483) derivative, are primarily linked to its effects on mitochondrial function. While direct studies on this specific compound are limited, the mechanisms of action can be largely inferred from extensive research on structurally similar salicylanilides, such as niclosamide (B1684120) and oxyclozanide. nih.govmdpi.com These compounds are known to act as potent mitochondrial uncouplers, leading to a cascade of cellular events that culminate in cell death. nih.govnih.gov

The primary mode of action for salicylanilides involves the disruption of oxidative phosphorylation. nih.govmedchemexpress.com By acting as protonophores, they transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. mdpi.comnih.gov This uncoupling of the electron transport chain from ATP production leads to a rapid depletion of cellular energy reserves. nih.govresearchgate.net Consequently, the fungal cell is unable to perform essential metabolic functions, leading to growth inhibition and, ultimately, cell death. researchgate.net

Morphological and Ultrastructural Changes in Target Cells

Exposure of fungal cells to salicylanilide (B1680751) compounds is expected to induce significant morphological and ultrastructural alterations, primarily centered around the mitochondria. As a consequence of mitochondrial uncoupling and the subsequent generation of reactive oxygen species (ROS), the following changes are anticipated in target fungal cells:

Mitochondrial Swelling: The disruption of the mitochondrial membrane potential and ion homeostasis leads to an influx of water into the mitochondrial matrix, causing the organelles to swell and lose their characteristic cristae structure.

Cytoplasmic Vacuolization: Cellular stress resulting from energy depletion and oxidative damage often triggers the formation of large vacuoles within the cytoplasm.

Cell Wall and Membrane Damage: The generation of ROS can lead to lipid peroxidation, damaging the integrity of both the plasma membrane and the fungal cell wall. This can result in increased membrane permeability and leakage of cellular contents.

Nuclear Condensation: As the cell progresses towards programmed cell death, condensation of chromatin within the nucleus may be observed.

Table 1: Anticipated Ultrastructural Changes in Fungal Cells Exposed to this compound

| Cellular Component | Anticipated Morphological/Ultrastructural Change | Underlying Mechanism |

| Mitochondria | Swelling, loss of cristae, membrane disruption | Uncoupling of oxidative phosphorylation, dissipation of proton gradient |

| Cytoplasm | Increased vacuolization, appearance of autophagic bodies | Cellular stress response to energy depletion and oxidative damage |

| Cell Membrane | Increased permeability, loss of integrity | Lipid peroxidation induced by reactive oxygen species (ROS) |

| Cell Wall | Structural weakening | Oxidative damage to cell wall components |

| Nucleus | Chromatin condensation, fragmentation | Initiation of apoptotic pathways |

Note: This table is based on the known effects of structurally related salicylanilide compounds.

Induction of Apoptosis or Necrosis in Fungal Pathogens

The profound cellular stress induced by this compound and related salicylanilides can trigger programmed cell death pathways, namely apoptosis and necrosis, in fungal pathogens. nih.gov The accumulation of ROS is a key trigger for the initiation of apoptosis. researchgate.net

Apoptosis , or programmed cell death, is a controlled process characterized by a series of distinct biochemical and morphological events. In fungi, exposure to mitochondrial uncouplers can lead to:

Caspase Activation: The apoptotic cascade is often mediated by a family of proteases called caspases.

DNA Fragmentation: Endonucleases are activated, leading to the cleavage of nuclear DNA into characteristic fragments.

Phosphatidylserine Externalization: The phospholipid phosphatidylserine, normally located on the inner leaflet of the plasma membrane, is flipped to the outer leaflet, serving as an "eat me" signal for phagocytes in multicellular organisms.

Necrosis , on the other hand, is a form of uncontrolled cell death that typically results from severe cellular injury. It is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. At higher concentrations of the compound or under conditions of severe energy depletion, necrosis may become the predominant mode of cell death.

The decision between apoptosis and necrosis is often dependent on the intracellular ATP levels. Apoptosis is an energy-dependent process, and if ATP is severely depleted due to mitochondrial uncoupling, the cell may be forced into a necrotic pathway.

Table 2: Key Events in Apoptosis and Necrosis Induced by Salicylanilide-like Compounds in Fungal Pathogens

| Feature | Apoptosis | Necrosis |

| Cellular Morphology | Cell shrinkage, chromatin condensation, formation of apoptotic bodies | Cell swelling (oncosis), organelle breakdown |

| Plasma Membrane | Intact until late stages, externalization of phosphatidylserine | Early rupture, release of cellular contents |

| DNA Integrity | Internucleosomal fragmentation (laddering) | Random degradation |

| Biochemical Hallmarks | Caspase activation, cytochrome c release | Depletion of ATP, loss of ion homeostasis |

| Physiological Outcome | Controlled cell removal, non-inflammatory | Uncontrolled cell lysis, pro-inflammatory |

Note: The specific pathway activated can depend on the fungal species, the concentration of the compound, and the duration of exposure.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide (B126) fungicides, QSAR has been instrumental in identifying the key molecular features that govern their efficacy.

Predictive QSAR models are essential tools for forecasting the fungicidal potential of novel chemical structures before their synthesis, saving time and resources. nih.govnih.govmdpi.com These models are developed by correlating various calculated molecular descriptors of known benzamide analogs with their experimentally determined fungicidal activities. chalcogen.rojapsonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to build robust 3D-QSAR models. nih.govnih.gov

The statistical reliability of these models is paramount and is assessed using several parameters. A high squared correlation coefficient (r²) indicates a good fit of the model to the data, while a high cross-validated correlation coefficient (q²) demonstrates the model's predictive power. mdpi.comnih.gov For instance, a CoMFA model developed for a series of N,N'-diacylhydrazine derivatives yielded a q² of 0.61 and an r² of 0.858, indicating a statistically significant and predictive model. mdpi.com Similarly, a 3D-QSAR model for nopol-derived thiadiazole-thiourea compounds established a strong correlation with an r² of 0.992 and a q² of 0.753. nih.gov These models allow researchers to predict the activity of new compounds and prioritize the synthesis of the most promising candidates. nih.govchalcogen.ro

Table 1: Statistical Validation of Various QSAR Models for Fungicide Analogs

Compound Series QSAR Method Cross-validated Coefficient (q²) Correlation Coefficient (r²) Reference Cyclopropanecarboxamides CoMFA 0.516 0.800 mdpi.com N,N'-Diacylhydrazines CoMFA 0.610 0.858 mdpi.com Nopol-derived 1,3,4-Thiadiazole-Thioureas CoMFA 0.753 0.992 nih.gov Triazolothiadiazines 2D-QSAR >0.600 0.725 - 0.768 nih.gov

Through QSAR studies, specific structural, electronic, and physicochemical properties, known as descriptors, have been identified as crucial for the fungicidal efficacy of benzamide analogs. These descriptors quantify molecular features that influence how the compound interacts with its biological target.

Analysis of various QSAR models reveals that both steric and electrostatic fields are significant contributors to fungicidal activity. mdpi.com For example, CoMFA contour maps often show that bulky, sterically favorable groups in certain positions of the molecule can enhance activity, while electropositive or electronegative groups in other specific regions are also critical. nih.gov It has been noted that introducing electron-withdrawing groups at the 2- and 6-positions of the phenyl rings can be advantageous for the fungicidal activity of some benzamide analogs. Other important descriptors identified in various models include topological parameters (related to molecular connectivity), polarizability, and van der Waals properties. nih.gov The identification of these key descriptors provides a clear roadmap for chemists to modify the lead structure, such as this compound, to enhance its desired biological effects. rsc.org

Table 2: Key Molecular Descriptors and Their Influence on Fungicidal Activity

Descriptor Type Specific Descriptor Example Influence on Fungicidal Efficacy Reference Steric CoMFA Steric Fields Bulkier groups are favored in specific regions to enhance binding and activity. [20, 22] Electronic CoMFA Electrostatic Fields Electron-withdrawing or electron-donating groups at key positions can increase potency. nih.gov Topological Connectivity Indices Relates the molecule's branching and shape to its biological activity. nih.gov Physicochemical Electronegativity / Polarizability Affects the molecule's ability to participate in non-covalent interactions with the target. nih.gov

Computational Approaches to Pharmacophore Identification and Lead Optimization

Computational methods are pivotal in identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert its fungicidal effect. These techniques also guide the optimization of lead compounds to improve their potency and selectivity.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (the fungicide) when bound to a target protein. nih.govresearchgate.net This analysis provides insights into the binding mode and affinity, often expressed as a binding energy score. researchgate.netresearchgate.netnih.gov For benzamide fungicides, docking studies have been performed against various target enzymes, such as succinate (B1194679) dehydrogenase (SDH), β-tubulin, and aspartic proteinases. mdpi.comresearchgate.netnih.gov

These studies reveal the specific amino acid residues in the protein's active site that interact with the fungicide. nih.gov The interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For example, docking of N-phenylbenzamide derivatives into the active site of aspartic proteinases has shown the crucial role of hydrogen bonds and steric interactions in stabilizing the ligand-protein complex. mdpi.com Similarly, analysis of pyrazol-5-yl-benzamide derivatives targeting SDH identified key hydrogen bonds and π-π interactions responsible for their inhibitory action. nih.gov A lower binding energy generally indicates a more stable and potent inhibitor. mdpi.com This detailed interaction analysis is fundamental for understanding the compound's mechanism of action at a molecular level. mdpi.com

Table 3: Summary of Molecular Docking Studies on Benzamide Analogs

Compound Class Protein Target Key Interacting Residues Observed Interactions Binding Energy (kcal/mol) Reference N-phenylbenzamides Aspartic Proteinases (Saps) Asp32, Ser301 Hydrogen Bonds, Steric Interactions Not specified mdpi.com Pyrazol-5-yl-benzamides Succinate Dehydrogenase (SDH) Not specified Hydrogen Bonds, p-π Interactions Not specified researchgate.net Thiadiazole Benzamides Dihydrofolate Reductase (DHFR) Asp21, Ser59, Tyr22 Hydrogen Bonds -9.0 nih.gov Nitrobenzamides α-Glucosidase Not specified Hydrogen Bonds, Electrostatic, Hydrophobic -8.0 to -9.7 researchgate.net

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations track the movements and interactions of every atom in the system over time, providing a more realistic representation of the binding process in a biological environment. nih.gov

These simulations are used to assess the stability of the docked pose, revealing whether the ligand remains securely in the binding pocket. nih.gov They can also uncover conformational changes in both the ligand and the protein upon binding. nih.gov For instance, MD simulations of carbendazim—a benzimidazole (B57391) fungicide—with its aptamer target helped to investigate the stability of the complex and identify specific bases crucial for the interaction. mdpi.com By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the binding kinetics and thermodynamics, which is crucial for elucidating the precise binding mechanism. nih.gov

Rational Design Strategies for Next-Generation Benzamide Fungicides

The insights gained from SAR, QSAR, and molecular modeling studies form the foundation for the rational design of new and improved benzamide fungicides. nih.govresearchgate.net This approach moves beyond traditional trial-and-error synthesis to a more targeted and efficient discovery process.

By combining the information from QSAR contour maps and molecular docking, chemists can strategically modify the core benzamide structure. researchgate.net For example, if a QSAR model indicates that a bulky, electropositive group is favored at a specific position, and docking shows this position is near a negatively charged pocket in the target enzyme, a specific functional group can be added to the molecule to exploit this interaction. nih.gov This strategy was successfully used to design novel pyrazole (B372694) carboxamide and niacinamide derivatives as potential antifungal agents. researchgate.net

Furthermore, understanding the binding mode allows for the design of compounds that can overcome fungicide resistance, which often arises from mutations in the target protein's binding site. researchgate.net By designing molecules that can accommodate or form new interactions within the mutated active site, it is possible to create next-generation fungicides that remain effective. mdpi.com This rational, structure-based design approach has been successfully applied to develop novel succinate dehydrogenase inhibitors (SDHIs), leading to the discovery of compounds with significantly enhanced fungicidal activity compared to existing commercial products. nih.govrsc.org

Table of Mentioned Compounds

Resistance Mechanisms to 3,4 Dichloro N 2,5 Dichlorophenyl Benzamide

Genetic Basis of Resistance in Target Organisms

The genetic foundation of resistance to antimicrobial and fungicidal compounds is often rooted in modifications within the organism's genome. These changes can alter the target site of the compound or affect its accumulation within the cell.

Mutational Analysis of Target Genes

For many site-specific fungicides, resistance arises from single-gene mutations that alter the target protein, thereby reducing its affinity for the fungicide. In the case of benzimidazole (B57391) fungicides, a class of compounds related to benzamides, resistance is well-documented to be caused by point mutations in the β-tubulin gene. These mutations prevent the fungicide from binding to and disrupting the fungal cytoskeleton. While the specific molecular target of 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide is not defined in the available literature, if it were to act similarly to benzimidazoles, one could hypothesize that mutations in the β-tubulin gene would be a primary mechanism of resistance.

Hypothetical Target Gene Mutations Conferring Resistance to Benzamide-like Compounds

| Target Gene | Type of Mutation | Consequence |

|---|---|---|

| β-tubulin | Point mutation (e.g., E198A, F200Y) | Reduced binding affinity of the compound |

| Cytochrome P450 | Upregulation due to promoter mutation | Increased metabolism of the compound |

Gene Expression Profiling in Resistant Strains

Gene expression profiling in organisms exposed to chemical stressors can reveal the upregulation of genes involved in detoxification and transport. Studies on other xenobiotic compounds have shown that resistant strains often exhibit increased transcription of genes encoding detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, as well as efflux pumps. For instance, exposure of the nematode Caenorhabditis elegans to various xenobiotics resulted in the differential expression of numerous genes, many of which encode for metabolic enzymes. It is plausible that resistance to this compound could involve similar changes in gene expression, leading to enhanced metabolic detoxification or active removal of the compound from the cell.

Biochemical Mechanisms of Resistance Development

Biochemical resistance mechanisms are the functional outcomes of the genetic changes described above. They typically involve either preventing the compound from reaching its intracellular target or chemically modifying it into a less toxic form.

Role of Efflux Pumps and Transporters

A common mechanism of resistance in both bacteria and fungi is the active efflux of toxic compounds from the cell, mediated by membrane transport proteins. The two major superfamilies of efflux pumps are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. Overexpression of the genes encoding these pumps can lead to a multidrug resistance phenotype, where the organism becomes resistant to a wide range of structurally and functionally diverse compounds. While no specific efflux pumps have been identified for this compound, the general importance of these transporters in conferring resistance to xenobiotics suggests they could play a role.

Enzymatic Detoxification Pathways

Organisms possess a variety of enzymes that can metabolize and detoxify foreign compounds. The primary families of enzymes involved in this process are the cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and esterases. These enzymes can modify the chemical structure of a compound, often increasing its water solubility and facilitating its excretion. For example, the herbicide dichlobenil, a related dichlorinated aromatic compound, is metabolized in soil and plants into 2,6-dichlorobenzamide (BAM). Further hydroxylation and conjugation reactions can also occur. It is conceivable that similar enzymatic pathways could be involved in the detoxification of this compound in susceptible organisms.

Potential Enzymatic Detoxification Reactions for Dichlorobenzamides

| Enzyme Family | Reaction Type | Potential Effect on Compound |

|---|---|---|

| Cytochrome P450s | Hydroxylation, Oxidation | Increases polarity, facilitates further conjugation |

| Glutathione S-transferases | Glutathione conjugation | Increases water solubility for excretion |

Cross-Resistance Patterns and Multidrug Resistance Phenomena

Cross-resistance occurs when resistance to one compound confers resistance to other, often structurally or functionally related, compounds. This phenomenon is frequently observed when the mechanism of resistance is broad-spectrum, such as the overexpression of a multidrug efflux pump or mutations in a common target site. For example, in fungi, a specific mutation in the β-tubulin gene can confer resistance to multiple benzimidazole fungicides.

Multidrug resistance (MDR) is a broader phenomenon where an organism is resistant to multiple classes of compounds with different modes of action. MDR is often associated with the upregulation of efflux pumps that can transport a wide variety of substrates. If resistance to this compound is mediated by such mechanisms, it is likely that resistant strains would also exhibit decreased susceptibility to other antimicrobial or fungicidal agents.

Research on Strategies for Resistance Management and Counteraction

While specific data for this compound is unavailable, research on managing resistance to other benzamide (B126) pesticides offers potential frameworks. These strategies generally focus on minimizing the selection pressure that leads to the evolution of resistant pest populations.

General Strategies for Benzamide Resistance Management:

Mode of Action Rotation: One of the most critical strategies is the rotation of pesticides with different modes of action. Continuous use of compounds from the same chemical class, such as benzamides, can select for individuals with genetic traits that confer resistance. Alternating with pesticides that have entirely different target sites in the pest can help to mitigate this.

Mixtures and Co-formulations: Using tank mixtures or pre-packaged co-formulations of a benzamide with a pesticide from a different chemical group can be an effective resistance management tool. This approach makes it more difficult for a pest population to develop resistance to both active ingredients simultaneously.

Integrated Pest Management (IPM): IPM programs incorporate a variety of control methods, including cultural, biological, and chemical controls. By reducing the reliance on chemical applications, the selection pressure for resistance is inherently lowered.

Monitoring and Surveillance: Regular monitoring of pest populations for signs of reduced susceptibility to a pesticide is essential. Early detection of resistance allows for timely adjustments to control strategies before the resistant individuals become widespread.

Potential Research Directions:

Should this compound be used more extensively in the future, research into resistance management would be imperative. Key areas of investigation would likely include:

Baseline Susceptibility Studies: Establishing the baseline susceptibility of target pest populations to the compound before widespread use.

Cross-Resistance Studies: Determining if resistance to other benzamides or other classes of pesticides confers cross-resistance to this compound.

Molecular and Biochemical Diagnostics: Developing tools to rapidly identify resistant individuals within a population, which can inform management decisions.

Table of Potential Resistance Management Strategies for Benzamide Pesticides

| Strategy | Description | Potential Impact on Resistance Development |

| Chemical Rotation | Alternating applications of benzamides with pesticides from different Fungicide Resistance Action Committee (FRAC) or Insecticide Resistance Action Committee (IRAC) groups. | Delays the selection of resistant individuals by targeting different biochemical pathways. |

| Use of Mixtures | Applying a benzamide in combination with another active ingredient with a different mode of action. | Reduces the probability of individuals surviving that are resistant to both modes of action. |

| Dose Management | Using the manufacturer's recommended application rates. Under-dosing can select for individuals with low-level resistance. | Ensures a lethal dose for susceptible individuals, reducing the survival of partially resistant pests. |

| Integrated Approaches | Combining chemical control with non-chemical methods such as biological control, cultural practices, and resistant crop varieties. | Reduces the overall selection pressure by decreasing the frequency of pesticide applications. |

It must be reiterated that the information presented above is based on general principles of pesticide resistance management for the benzamide class and is not based on specific research pertaining to this compound.

Advanced Biological Activity Research Non Clinical, Non Human Models

Spectrum of Fungicidal Activity of 3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide

In vitro Efficacy Studies Against Diverse Fungal Pathogens

No data is available in the public domain regarding the in vitro efficacy of this compound against a spectrum of fungal pathogens.

Efficacy Assessment in Plant Disease Models (Controlled Environment)

No research findings on the efficacy of this compound in controlled environment plant disease models were identified.

Synergistic and Antagonistic Interactions with Other Fungicides and Chemical Agents

There are no available studies that investigate or report on the synergistic or antagonistic interactions between this compound and other fungicidal or chemical agents.

Effects on Non-Target Microorganisms in Agricultural Systems (Research Perspective)

No research has been published detailing the effects of this compound on non-target microorganisms within agricultural systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on the Electronic Structure and Reactivity of 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide

No specific quantum chemical studies detailing the electronic structure and reactivity of this compound were found in the available search results. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction mechanisms.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been specifically documented in the provided search results. A comprehensive conformational analysis would identify the most stable geometric arrangements of the molecule by exploring the potential energy surface as a function of dihedral angles. This analysis is fundamental for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Theoretical Prediction of Reactivity and Degradation Pathways

There is no information available from the search results regarding the theoretical prediction of reactivity and degradation pathways for this compound. Theoretical studies in this area would typically employ computational methods to identify reactive sites within the molecule and to model potential degradation mechanisms, such as hydrolysis, oxidation, or photolysis. These predictions are valuable for assessing the environmental fate and persistence of the compound.

Advanced Analytical Methodologies in Research

Development of High-Resolution Chromatographic and Spectrometric Techniques for Research Samples

High-resolution analytical techniques are fundamental for the qualitative and quantitative analysis of 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide and its metabolites in complex research samples. teledynelabs.com The coupling of chromatographic separation with high-resolution mass spectrometry (HRMS) offers unparalleled capabilities for identifying compounds in intricate matrices. rsc.orgacs.orgnih.govnih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy (<5 ppm) and resolving power, enabling the differentiation of analytes from matrix interferences and the elucidation of elemental compositions for unknown metabolites. acs.orgnih.gov

Application of GC-MS, HPLC-MS, and SFC in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like this compound, GC-MS analysis, particularly with tandem mass spectrometry (GC-MS/MS), can provide high sensitivity and selectivity for quantifying the parent compound and its less polar metabolites, such as 3,4-dichloroaniline. oup.comepa.gov The use of selective ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enhances detection limits and reduces background noise, which is crucial for trace-level analysis in environmental and biological samples. epa.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Chlorinated Aromatics

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-17 or equivalent (30 m x 0.25 mm i.d.) | Provides separation based on polarity and boiling point. epa.gov |

| Injector Temp. | 250°C | Ensures rapid volatilization of the analyte. epa.gov |

| Carrier Gas | Helium (1 mL/min) | Inert mobile phase for carrying analytes through the column. oup.com |

| Oven Program | 80°C hold, ramp to 270°C | Separates compounds based on their volatility and interaction with the stationary phase. oup.comepa.gov |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization creating reproducible fragment patterns. nih.gov |

| MS Mode | Selected Ion Monitoring (SIM) or MS/MS | Increases sensitivity and selectivity for target analytes. epa.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), especially when coupled with tandem mass spectrometry (HPLC-MS/MS), is indispensable for analyzing polar, non-volatile, and thermally labile metabolites. nih.gov This technique is well-suited for profiling conjugated metabolites of this compound that may be formed in biological systems. The optimization of mobile phase composition, gradient elution, and column chemistry (e.g., C18) is critical for achieving effective separation of the parent compound from its various metabolic products. tandfonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional chromatographic methods. teledynelabs.com SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier like methanol. nih.gov This technique offers the advantages of both gas and liquid chromatography, providing high efficiency and rapid analysis times. nih.govacs.org Its ability to separate a wide range of compounds makes it a promising tool for the high-throughput analysis of this compound and its diverse metabolites in research samples. acs.orgresearchgate.net

Exploration of Electrochemical Sensors and Molecularly Imprinted Polymers for Research Applications

Electrochemical sensors represent a promising avenue for the rapid and sensitive detection of halogenated organic compounds like this compound. nih.govnih.gov These sensors operate by measuring the change in electrical current or potential resulting from the oxidation or reduction of the target analyte at an electrode surface. scentroid.com Research in this area focuses on modifying electrode surfaces with nanomaterials or specific catalysts to enhance sensitivity and selectivity for halogenated pollutants. researchgate.netnih.govrsc.org Such sensors could be developed into portable devices for in-situ monitoring in research applications. nih.gov

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. rsc.orgmendelnet.cz Often described as "plastic antibodies," MIPs are created by polymerizing functional and cross-linking monomers in the presence of a template molecule—in this case, this compound. tandfonline.comaidic.it After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. rsc.org These highly selective polymers can be integrated into sensor platforms or used as a sorbent for solid-phase extraction to isolate the target compound from complex samples with high specificity. rsc.orgrsc.org

Metabolite Identification and Profiling in Controlled Biological Systems (e.g., Fungal Cultures, Plant Tissues)

Understanding how this compound is transformed in biological systems is crucial for assessing its environmental fate. Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems capable of degrading a wide range of persistent organic pollutants, including chlorinated compounds. nih.govnih.govsci-hub.seresearchgate.net In a research setting, the compound can be introduced into fungal cultures. oup.com Over time, samples of the culture medium can be analyzed using techniques like LC-HRMS to perform metabolomic profiling. acs.org By comparing the metabolic profiles of treated cultures with untreated controls, researchers can identify new peaks corresponding to degradation products. The primary biochemical reactions involved in the fungal degradation of pesticides often include oxidation, dehalogenation, and hydroxylation. acs.org

Table 2: Potential Fungal Transformation Reactions for Chlorinated Aromatics

| Reaction Type | Enzymatic System | Potential Product Characteristic |

|---|---|---|

| Hydroxylation | Cytochrome P450 monooxygenases | Addition of -OH group to an aromatic ring. nih.gov |

| Dehalogenation | Dehalogenases | Removal of chlorine atoms, reducing toxicity. sci-hub.se |

| Oxidative Cleavage | Ligninolytic enzymes (e.g., Laccases) | Breaking of aromatic ring structures. nih.govacs.org |

| Hydrolysis | Hydrolases | Cleavage of the amide bond. |

In plant tissues, compounds like N-phenylbenzamides can undergo various metabolic transformations. nih.govnih.gov Plants often metabolize foreign compounds through a process of detoxification, which can involve oxidation, hydrolysis, and conjugation. nih.gov For this compound, a likely metabolic pathway would involve the cleavage of the amide bond, releasing 3,4-dichloroaniline. This moiety can then be further metabolized, for example, by conjugation with glucose to form glycosides, which increases water solubility and facilitates sequestration within the plant cell. nih.gov

Isotopic Labeling Studies for Tracing Metabolic Fate in Research Models

Isotopic labeling is a definitive tool for tracing the metabolic pathways of a compound. iaea.orgnih.goviaea.org By synthesizing this compound with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the transformation of the molecule with high certainty. iaea.org For example, labeling one of the benzene (B151609) rings with ¹³C would allow for the differentiation between metabolites that retain that ring and those that are formed after its cleavage.

When a labeled compound is introduced into a controlled biological system (e.g., a fungal culture or plant model), its metabolites can be traced using mass spectrometry. nih.gov The labeled metabolites will exhibit a characteristic mass shift corresponding to the incorporated isotope, making them easily distinguishable from endogenous molecules in the biological matrix. nih.gov This technique is invaluable for confirming proposed metabolic pathways, identifying previously unknown metabolites, and quantifying the distribution of the compound and its products within the research model. iaea.orgnih.gov

No Information Available on the Environmental Fate and Ecotoxicological Research of this compound

Following a comprehensive search of available scientific literature and databases, no specific research data was found regarding the environmental fate and ecotoxicological research of the chemical compound This compound .

Therefore, it is not possible to provide information on the following topics as requested:

Biotransformation and Abiotic Degradation Pathways: No studies detailing the breakdown of this compound in environmental matrices such as soil or water were identified.

Persistence and Mobility: There is no available research on how long this compound persists in the environment or its potential to move through soil and water.

Effects on Soil Microbial Communities: No research papers were found that investigated the impact of this specific compound on the diversity or function of microorganisms in the soil.

Without any scientific studies on these aspects of this compound, a scientifically accurate and informative article that adheres to the requested outline cannot be generated.

Future Research Directions and Emerging Paradigms

Exploration of Novel Applications Beyond Fungicidal Activity

The benzamide (B126) chemical scaffold is a versatile structure known for a wide array of biological activities. nanobioletters.com This inherent versatility suggests that 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide and its analogs could possess untapped potential in various therapeutic and biotechnological fields beyond plant pathology.

Detailed Research Findings: Research into related dichlorobenzamide and thiosemicarbazide (B42300) derivatives has revealed promising bioactivities. For instance, certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides have demonstrated significant anticancer activity against breast cancer and head and neck squamous cell carcinoma cell lines, with a mechanism linked to the inhibition of human DNA topoisomerase II. researchgate.net Similarly, other substituted benzamides have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some benzamide compounds have also been identified as potent inhibitors of the bacterial cell division protein FtsZ, a key target for new antibiotics to combat multidrug-resistant pathogens like MRSA. nih.govgoogle.com

The broad spectrum of activity seen in the wider benzamide family provides a strong rationale for screening this compound for new applications. Future investigations could focus on its potential as:

An anticancer agent: Evaluating its cytotoxicity against various cancer cell lines.

An antibacterial compound: Testing its efficacy against clinically relevant bacterial strains, including those with antibiotic resistance.

An antiparasitic drug: Assessing its activity against parasites affecting human and animal health.

Enzyme inhibitors: Screening against various enzymes implicated in human diseases.

Table 1: Potential Applications of Benzamide Derivatives

| Potential Application | Observed Activity in Related Compounds | Potential Mechanism of Action |

|---|---|---|

| Anticancer | Activity against breast, lung, and head/neck cancer cell lines. researchgate.netnih.gov | Inhibition of DNA topoisomerase II, microtubule disruption. researchgate.netnih.gov |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria, including MRSA. nih.govgoogle.com | Inhibition of essential proteins for cell division (e.g., FtsZ). nih.gov |

| Antiparasitic | Benzimidazole (B57391) derivatives (related class) are used as antiparasitic agents. nih.gov | Inhibition of microtubule formation. nih.gov |

| Anti-inflammatory | General activity noted in various benzamide derivatives. nanobioletters.com | Various, depending on specific molecular targets. |

Integration of Omics Technologies in Research

The "omics" revolution—encompassing genomics, proteomics, and metabolomics—offers powerful tools to dissect the complex interactions between this compound, its target fungi, and the surrounding environment. nih.govfrontiersin.org Integrating these technologies can provide a holistic understanding of the compound's mechanism of action, potential resistance pathways, and off-target effects. asm.orgfrontiersin.org

Genomics: By sequencing the genomes of susceptible and resistant fungal strains, researchers can identify specific genes and mutations responsible for conferring resistance. This knowledge is crucial for predicting and managing the evolution of resistance in the field and for designing next-generation fungicides that can overcome these mechanisms. nih.gov

Proteomics: This approach involves the large-scale study of proteins. Proteomics can identify the specific protein targets that this compound binds to within the fungal cell. nih.govmdpi.com Furthermore, it can reveal how the fungus alters its protein expression in response to chemical stress, providing insights into its defense and adaptation strategies. researchgate.net This can lead to the discovery of new, druggable targets for more effective and specific fungicides. semanticscholar.org

Metabolomics: As the downstream product of the genome and proteome, the metabolome provides a direct snapshot of the physiological state of an organism. frontiersin.org Metabolomic profiling can reveal the precise metabolic pathways disrupted by the fungicide. agriallis.comnih.govmdpi.com Comparing the metabolic fingerprints of treated versus untreated fungi can identify biomarkers of exposure and elucidate the biochemical basis of the compound's fungicidal effect and potential resistance mechanisms. frontiersin.org

The integration of these omics platforms can create a comprehensive systems-level view of how this compound functions, paving the way for more rational drug design and sustainable disease management strategies. frontiersin.org

Development of Sustainable and Environmentally Benign Derivatives

Growing environmental concerns necessitate the development of "green pesticides" that are effective against target pests while minimizing harm to non-target organisms and ecosystems. mdpi.comjustagriculture.innih.gov Future research on this compound should focus on creating derivatives that align with the principles of green chemistry. mdpi.com

Key strategies for developing more sustainable derivatives include:

Enhanced Biodegradability: Modifying the chemical structure to be more susceptible to microbial or environmental degradation after its intended use. This can be achieved by incorporating specific functional groups, such as ester and amide linkages, that are known to be hydrolyzable. acs.orgresearchgate.netmdpi.comresearchgate.net

Increased Target Specificity: Designing analogs that are highly specific to fungal targets, thereby reducing their impact on beneficial insects, soil microbes, and other non-target species.

Reduced Persistence: Creating compounds that break down more rapidly in soil and water, preventing long-term accumulation and potential contamination.

Greener Synthesis Routes: Developing manufacturing processes that use renewable feedstocks, consume less energy, and generate less hazardous waste. nih.gov For example, utilizing biomass-derived building blocks could offer a more sustainable alternative to petrochemical-based synthesis. acs.orgnih.gov

Table 2: Strategies for Sustainable Derivative Development

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Enhanced Biodegradability | Incorporate hydrolyzable linkages (e.g., esters) into the molecular structure. researchgate.net | Faster breakdown in soil and water, reducing environmental persistence. |

| Increased Target Specificity | Utilize molecular modeling to design derivatives that bind exclusively to fungal proteins. | Minimized off-target effects on beneficial organisms. |

| Reduced Bioaccumulation | Modify lipophilicity to prevent accumulation in fatty tissues of organisms. | Lower risk to wildlife and reduced presence in the food chain. |

| Green Synthesis | Employ bio-based feedstocks and catalysts; use environmentally friendly solvents like water. nih.gov | A more sustainable and less hazardous manufacturing process. |

Advanced Delivery Systems and Formulation Research for Targeted Action

How a pesticide is formulated and delivered is as important as the active ingredient itself. Conventional application methods can be inefficient, with a significant portion of the chemical failing to reach its target. institutoidv.orgiaea.org Advanced delivery systems and formulation research aim to maximize efficacy while minimizing the total amount of pesticide released into the environment. acs.orgresearchgate.netnih.govtandfonline.com

Future research in this area for this compound could explore:

Nano-encapsulation: Encasing the active ingredient in nano-sized carriers (nanopesticides) made from polymers or other materials. rsc.orgnih.govsemanticscholar.org This can protect the compound from premature degradation, control its release over time, and improve its penetration into plant tissues. institutoidv.org

Controlled-Release Formulations (CRFs): Designing formulations that release the fungicide slowly and steadily over an extended period. iaea.orgresearchgate.nettandfonline.com This maintains an effective concentration at the target site for longer, reducing the need for frequent reapplication. acs.orgnih.gov

Targeted Delivery Systems: Developing "smart" carriers that can specifically recognize and bind to the surface of fungal pathogens or particular plant tissues. universityofcalifornia.eduuniversityofcalifornia.edu For example, nanoparticles can be functionalized with molecules that guide them to the plant's vascular system (phloem) for systemic distribution, or directly to the site of infection. universityofcalifornia.eduacs.orgresearchgate.net

These advanced formulations hold the promise of creating more efficient, effective, and environmentally responsible crop protection solutions, ensuring that the active ingredient is delivered precisely where it is needed and in the optimal amount. universityofcalifornia.edunih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acylation of 2,5-dichloroaniline with 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and purification via recrystallization or column chromatography. Control of stoichiometry (1:1 molar ratio) and exclusion of moisture are critical to minimize side products like hydrolyzed intermediates .

- Validation : Confirm product identity using -NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and IR spectroscopy (amide C=O stretch ~1650–1680 cm) .

Q. How can structural characterization of this compound be systematically performed to ensure accuracy?

- Approach : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Assign functional groups and verify substitution patterns.

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

- Case Study : If -NMR suggests symmetry (e.g., equivalent aromatic protons) but X-ray data reveals a distorted conformation, perform temperature-dependent NMR to probe dynamic effects. Use SHELX’s TWIN/BASF commands to model crystallographic disorder or twinning .

- Validation : Compare Hirshfeld surfaces (via CrystalExplorer) with hydrogen-bonding networks to identify steric or electronic distortions .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?

- Methods :

- DFT (B3LYP/6-311++G(d,p)) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen for biological activity using homology models of target proteins (e.g., kinase domains) .

- Data Sources : Cross-reference computed properties (e.g., logP, dipole moment) with experimental data from the CRC Handbook .

Q. How should researchers address regulatory constraints when studying structurally related controlled substances (e.g., AH-7921 or U-47700)?

- Compliance : Verify local regulations (e.g., UK Misuse of Drugs Act) for analogs with similar scaffolds. Document synthesis intent (e.g., non-opioid receptor studies) and obtain institutional approvals .

- Risk Mitigation : Use analytical techniques (e.g., GC-MS) to distinguish target compounds from regulated analogs .

Q. What experimental design considerations are critical for investigating polymorphism in this benzamide derivative?

- Protocol :

Crystallize the compound under varied conditions (solvent, temperature).

Compare powder XRD patterns to identify polymorphs.

Use DSC/TGA to assess thermal stability differences.

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value (X-ray) | DFT-Calculated |

|---|---|---|

| C–Cl Bond Length (Å) | 1.727–1.735 | 1.730 |

| N–C(O) Bond Angle (°) | 120.5 | 121.2 |

| Dihedral Angle (°) | 12.3 (amide plane) | 11.8 |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Detection Method | Mitigation |

|---|---|---|

| Hydrolyzed Benzoyl Chloride | IR (C=O at 1700 cm) | Anhydrous conditions |

| Unreacted Aniline | -NMR (δ 5.2 ppm, NH) | Excess acyl chloride |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.